molecular formula C21H32O5 B15352697 Tetrahydro Cortisone-d6

Tetrahydro Cortisone-d6

Cat. No.: B15352697
M. Wt: 370.5 g/mol
InChI Key: SYGWGHVTLUBCEM-NABHCLKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro Cortisone-d6: is a deuterium-labeled form of Tetrahydrocortisone, a metabolite of Cortisone. It is a stress-induced hormone and plays a significant role in the body's response to stress. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro Cortisone-d6 can be synthesized through the reduction of Cortisone using a 5-reductase enzyme. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of Cortisone to Tetrahydrocortisone.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to achieve high purity and yield. The process may also include the use of biocatalysts to enhance the efficiency of the reduction reaction.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro Cortisone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions on this compound.

Major Products Formed:

  • Oxidation: The major product of oxidation is Tetrahydrocorticosterone.

  • Reduction: Further reduction can lead to the formation of Tetrahydrocortisol.

  • Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Tetrahydro Cortisone-d6 is widely used in scientific research due to its role as a stable isotope-labeled compound. It is particularly valuable in studies involving metabolic pathways, enzyme kinetics, and stress response mechanisms. In medicine, it is used to investigate the metabolism of corticosteroids and their effects on the body. In industry, it serves as a reference standard for analytical methods and quality control.

Mechanism of Action

The mechanism by which Tetrahydro Cortisone-d6 exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a ligand for glucocorticoid receptors, which are involved in the regulation of various physiological processes, including immune response, metabolism, and stress response. The deuterium labeling allows for more precise tracking and quantification in metabolic studies.

Comparison with Similar Compounds

  • Cortisone

  • Cortisol

  • Tetrahydrocortisone

  • Prednisone

  • Dexamethasone

Properties

Molecular Formula

C21H32O5

Molecular Weight

370.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20?,21-/m1/s1/i5D2,9D2,11D2

InChI Key

SYGWGHVTLUBCEM-NABHCLKTSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)CC4([C@H]3CC[C@]4(C(=O)C([2H])([2H])O)O)C)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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